molecular formula C14H21NO6 B14586811 2-Ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-24-7

2-Ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid

Cat. No.: B14586811
CAS No.: 61083-24-7
M. Wt: 299.32 g/mol
InChI Key: NFCHDSIUVZXOMD-UHFFFAOYSA-N
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Description

2-Ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, followed by the introduction of the ethoxy and propyl groups, and finally the attachment of the methylcarbamic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid include other benzodioxole derivatives and carbamic acid esters. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61083-24-7

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

2-ethoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C12H16O4.C2H5NO2/c1-3-8-12(14-4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5)

InChI Key

NFCHDSIUVZXOMD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OC2=CC=CC(=C2O1)O)OCC.CNC(=O)O

Origin of Product

United States

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